4-hydroxy-3H-furan-2-one
Overview
Description
4-Hydroxy-3H-furan-2-one, also known as dihydro-4-hydroxy-2(3H)-furanone, is a heterocyclic organic compound with the molecular formula C4H4O3. This compound is characterized by a furan ring with a hydroxyl group at the 4-position and a ketone group at the 2-position. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3H-furan-2-one can be synthesized through several methods. One common approach involves the cyclization of 2-oxocarboxylic acids. For instance, the reaction between glyoxylic acid monohydrate and aldehydes in the presence of morpholine or piperidine hydrochlorides can yield this compound . Another method includes the transformation of functionalized aromatic compounds through formylation or carboxylation reactions .
Industrial Production Methods
In industrial settings, this compound is often produced via the Maillard reaction, which involves the reaction between amino acids and reducing sugars under heat. This method is widely used in the food industry to produce flavor compounds .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3H-furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted furanones, which are valuable intermediates in the synthesis of pharmaceuticals and flavor compounds .
Scientific Research Applications
4-Hydroxy-3H-furan-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: In the food industry, it is used as a flavoring agent due to its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of 4-hydroxy-3H-furan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position and the ketone group at the 2-position allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-hydroxy-3H-furan-2-one include:
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
- 5-Hydroxy-2(5H)-furanone
- 4-Hydroxy-2H-chromen-2-one
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its significant applications in various fields make it a compound of great interest in scientific research and industry .
Properties
IUPAC Name |
4-hydroxy-3H-furan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h2,5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYLASZFTXTSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=COC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623211 | |
Record name | 4-Hydroxyfuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436162-45-7 | |
Record name | 4-Hydroxyfuran-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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